molecular formula C12H19NO3 B13539551 3-(2,3,4-Trimethoxy-phenyl)-propylamine

3-(2,3,4-Trimethoxy-phenyl)-propylamine

Cat. No.: B13539551
M. Wt: 225.28 g/mol
InChI Key: CCAZRKNCFCHFKS-UHFFFAOYSA-N
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Description

3-(2,3,4-Trimethoxyphenyl)propan-1-amine is an organic compound with the molecular formula C12H19NO3 It is a derivative of phenethylamine, characterized by the presence of three methoxy groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3,4-trimethoxyphenyl)propan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with 2,3,4-trimethoxybenzaldehyde.

    Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride (NaBH4).

    Conversion to Bromide: The alcohol is then converted to the corresponding bromide using phosphorus tribromide (PBr3).

    Amination: Finally, the bromide is reacted with ammonia or an amine to yield 3-(2,3,4-trimethoxyphenyl)propan-1-amine.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Catalysts and more efficient reagents may be used to enhance the reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-(2,3,4-Trimethoxyphenyl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenethylamines.

Scientific Research Applications

3-(2,3,4-Trimethoxyphenyl)propan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.

    Industry: Utilized in the synthesis of various chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2,3,4-trimethoxyphenyl)propan-1-amine involves its interaction with biological targets such as enzymes and receptors. The methoxy groups enhance its binding affinity and selectivity towards specific molecular targets. The compound may modulate the activity of neurotransmitters or inhibit specific enzymes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,3,4-Trimethoxyphenethylamine: Similar structure but lacks the propan-1-amine side chain.

    3,4,5-Trimethoxyphenethylamine: Similar structure but with different positions of methoxy groups.

    2,3,4-Trimethoxyamphetamine: Similar structure but with an additional methyl group on the amine.

Uniqueness

3-(2,3,4-Trimethoxyphenyl)propan-1-amine is unique due to its specific substitution pattern and the presence of the propan-1-amine side chain. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H19NO3

Molecular Weight

225.28 g/mol

IUPAC Name

3-(2,3,4-trimethoxyphenyl)propan-1-amine

InChI

InChI=1S/C12H19NO3/c1-14-10-7-6-9(5-4-8-13)11(15-2)12(10)16-3/h6-7H,4-5,8,13H2,1-3H3

InChI Key

CCAZRKNCFCHFKS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)CCCN)OC)OC

Origin of Product

United States

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